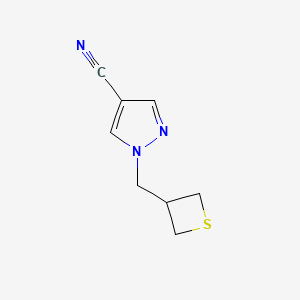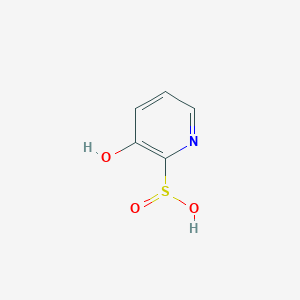
1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a thietane ring fused to a pyrazole ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(chloromethyl)thiirane with pyrazole derivatives. One common method includes the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of a base such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of the desired compound through a thiirane-thietane rearrangement.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and reaction conditions with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The thietane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom adjacent to the sulfur atom.
Electrophilic Ring Expansion: The thietane ring can also undergo electrophilic ring expansion reactions with carbenes and nitrenes, leading to the formation of larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at elevated temperatures.
Electrophilic Ring Expansion: Reagents such as diazo compounds or nitrenes are used under conditions that promote electrophilic attack, often in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted pyrazoles and larger heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing heterocycles, which are valuable in various chemical transformations.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Neurological Effects: Studies have shown that derivatives of this compound exhibit antidepressant activity by modulating adrenergic, GABA-ergic, and serotoninergic neurotransmission. The compound’s interaction with these neurotransmitter systems suggests its potential use in treating depression and related disorders.
Molecular Targets: The primary molecular targets include adrenergic receptors, GABA receptors, and serotonin receptors, which are involved in the regulation of mood and behavior.
Comparaison Avec Des Composés Similaires
Thietane Derivatives: Compounds such as 2-(chloromethyl)thiirane and other thietane-containing molecules share structural similarities with 1-(Thietan-3-ylmethyl)-1H-pyrazole-4-carbonitrile.
Pyrazole Derivatives: Various substituted pyrazoles, including 3,5-dibromo-4-nitropyrazole, are structurally related and exhibit similar reactivity patterns.
Uniqueness: this compound is unique due to the combination of the thietane and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H9N3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
1-(thietan-3-ylmethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3S/c9-1-7-2-10-11(3-7)4-8-5-12-6-8/h2-3,8H,4-6H2 |
Clé InChI |
JWIFSBVZQGQIOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)CN2C=C(C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine](/img/structure/B13111135.png)

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)



